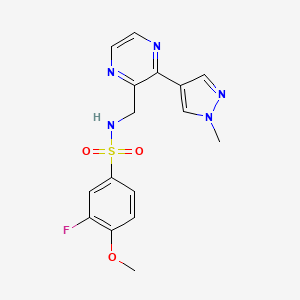

3-氟-4-甲氧基-N-((3-(1-甲基-1H-吡唑-4-基)吡嗪-2-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a chemical compound that has been studied for its potential pharmacological effects . It is related to a class of compounds known as pyrazole derivatives, which are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 1-H-pyrazole-3-carboxamide derivatives . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazinyl group, which is a six-membered ring with two nitrogen atoms .科学研究应用

抗癌和抗肿瘤活性

一项研究证明了具有细胞毒性和肿瘤特异性潜力的新型苯磺酰胺的合成。这些化合物对碳酸酐酶(CA)表现出显着的抑制作用,这对于进一步的抗肿瘤活性研究至关重要。其中,具有3,4,5-三甲氧基和4-羟基取代的衍生物显示出有趣的细胞毒活性(Gul等人,2016)。

对酶的抑制作用

另一个研究重点是开发磺酰胺衍生物作为特定酶的抑制剂。例如,合成了化合物并评估了它们对环氧合酶-2 (COX-2) 的抑制活性,显示出对 COX-2 的选择性和效力,这对于抗炎和可能的抗癌治疗具有重要意义(Pal等人,2003)。

抗糖尿病剂

已制备出氟代吡唑,包括具有苯磺酰胺部分的氟代吡唑,作为降血糖剂。这些化合物的初步筛选显示出显着的抗糖尿病活性,得到了分子和生物学特性计算的有利的药物样特征的支持(Faidallah等人,2016)。

癌症的光动力疗法

对用含席夫碱的苯磺酰胺衍生物基团取代的新型锌酞菁合成的研究显示出很高的单线态氧量子产率。这些特性对于光动力治疗应用非常有用,表明在治疗癌症方面具有显着的潜力(Pişkin等人,2020)。

金属离子传感

研究表明,吡唑啉基化合物可用于金属离子选择性,特别是用于检测Hg2+离子。这些发现对于开发用于环境和可能的生物医学应用的选择性和灵敏传感器至关重要(Bozkurt & Gul, 2018)。

抗菌和抗结核剂

磺酰胺衍生物也因其抗菌和抗结核特性而受到探索。一些化合物对特定细菌菌株(包括大肠杆菌和金黄色葡萄球菌)以及结核菌株H37Rv表现出有希望的活性,表明它们作为新型抗菌和抗结核药物的先导化合物的潜力(Shingare等人,2018)。

作用机制

Target of Action

The compound, also known as Pralsetinib , is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .

Mode of Action

Pralsetinib binds to and selectively inhibits the hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) . This inhibition disrupts the signaling pathways, leading to the inhibition of tumor angiogenesis, tumor cell proliferation, and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RET signaling pathway . By inhibiting the RET protein, Pralsetinib disrupts the downstream signaling pathways that are involved in cell growth and differentiation . This disruption can lead to the inhibition of tumor growth and metastasis .

Result of Action

The inhibition of the RET protein by Pralsetinib leads to the disruption of cell growth and differentiation pathways . This disruption can result in the inhibition of tumor growth and metastasis, providing a potential therapeutic effect in the treatment of cancers characterized by RET protein abnormalities .

属性

IUPAC Name |

3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-22-10-11(8-20-22)16-14(18-5-6-19-16)9-21-26(23,24)12-3-4-15(25-2)13(17)7-12/h3-8,10,21H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIUFQNSLOHUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)

![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)